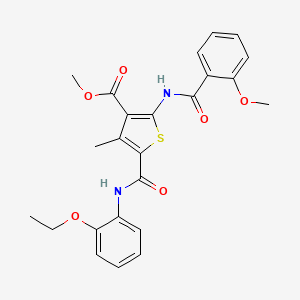

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate

Description

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative with a molecular formula of C₂₄H₂₄N₂O₆S and a molecular weight of 468.5 g/mol . Its structure features:

- A 4-methylthiophene-3-carboxylate backbone.

- A 2-methoxybenzamido group at position 2, contributing electron-donating effects via the methoxy substituent.

- A methyl ester at position 3, influencing lipophilicity and metabolic stability.

Properties

Molecular Formula |

C24H24N2O6S |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C24H24N2O6S/c1-5-32-18-13-9-7-11-16(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-10-6-8-12-17(15)30-3/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |

InChI Key |

BBSIQPDZAOVNSN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3OC)C(=O)OC)C |

Origin of Product |

United States |

Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, including a carbamoyl moiety and methoxybenzamido groups. Its molecular formula contributes to its unique physicochemical properties, enhancing solubility and biological interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 348.43 g/mol |

| Functional Groups | Carbamoyl, Methoxy, Ethoxy |

| Core Structure | Thiophene |

Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:

- Histone Deacetylase Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

- Xanthine Oxidase Inhibition : Some derivatives exhibit moderate inhibition of xanthine oxidase, which is significant for managing conditions like gout .

Case Studies

Several studies have highlighted the biological activity of this compound and its analogs:

- Inhibition of Cancer Cell Growth : A study reported that derivatives of the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression through HDAC inhibition .

- Antioxidant Studies : Compounds structurally similar to this compound were tested for their antioxidant capacity using DPPH and ABTS assays, showing significant free radical scavenging activity .

Research Findings

Recent research has focused on the synthesis and characterization of this compound, revealing insights into its biological interactions:

- Binding Affinity Studies : Interaction studies have demonstrated that this compound has a high binding affinity for HDAC enzymes, suggesting its potential as a therapeutic agent in cancer treatment .

- Structure-Activity Relationship (SAR) : The identification of key structural features contributing to biological activity has been crucial in optimizing derivatives for enhanced efficacy. For instance, modifications on the thiophene ring have been shown to significantly affect potency against HDACs .

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate may possess several biological activities, including:

- Anti-inflammatory Properties : The compound's structure suggests potential interactions with inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Initial investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition or modulation of cellular signaling pathways.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes can be optimized for yield and efficiency by employing advanced techniques such as:

- Continuous Flow Reactors : These systems allow for more efficient synthesis by maintaining optimal reaction conditions.

- Catalytic Systems : Catalysts can enhance reaction rates and selectivity, making the synthesis process more sustainable.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its therapeutic potential. Key methodologies include:

- Binding Assays : These experiments assess the binding affinity of the compound to specific proteins or enzymes.

- Molecular Docking Studies : Computational simulations help predict how the compound interacts at a molecular level, providing insights into its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between the target compound and its analogs are summarized below. Key variations include substituent groups, ester types, and electronic properties, which collectively impact physicochemical and biological behaviors.

Structural Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.